molecular formula C14H21N B12756499 Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans- CAS No. 4209-64-7

Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans-

Cat. No.: B12756499
CAS No.: 4209-64-7
M. Wt: 203.32 g/mol
InChI Key: FHKIWDAIYKKWPD-CHWSQXEVSA-N
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Description

Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans- is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 6, and a phenylmethyl group at position 1 in the trans configuration. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans- can be achieved through several synthetic routes. One common method involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and hydrogen pressure at 1-2 atm .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

4209-64-7

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

(2R,6R)-1-benzyl-2,6-dimethylpiperidine

InChI

InChI=1S/C14H21N/c1-12-7-6-8-13(2)15(12)11-14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3/t12-,13-/m1/s1

InChI Key

FHKIWDAIYKKWPD-CHWSQXEVSA-N

Isomeric SMILES

C[C@@H]1CCC[C@H](N1CC2=CC=CC=C2)C

Canonical SMILES

CC1CCCC(N1CC2=CC=CC=C2)C

Origin of Product

United States

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